molecular formula C9H11FOS B7992759 5-Fluoro-2-propoxybenzenethiol

5-Fluoro-2-propoxybenzenethiol

Cat. No.: B7992759
M. Wt: 186.25 g/mol
InChI Key: UUHBAWYHGVYFIE-UHFFFAOYSA-N
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Description

5-Fluoro-2-propoxybenzenethiol is an organic compound with the molecular formula C₉H₁₁FOS. It is a fluorinated aromatic thiol, which means it contains a benzene ring substituted with a fluorine atom, a propoxy group, and a thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Finally, the thiol group is introduced via a thiolation reaction .

Industrial Production Methods

Industrial production of 5-Fluoro-2-propoxybenzenethiol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production. The exact methods may vary depending on the specific requirements and available technology .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-propoxybenzenethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-propoxybenzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-propoxybenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can influence the compound’s reactivity and binding affinity, while the propoxy group can affect its solubility and overall molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-propoxybenzenethiol is unique due to the combination of its fluorine atom, propoxy group, and thiol group. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. The presence of the fluorine atom also enhances its stability and bioavailability, making it a valuable compound in various applications .

Biological Activity

5-Fluoro-2-propoxybenzenethiol is an organic compound with notable biological activities, primarily due to its unique chemical structure that includes a fluorinated aromatic ring, a propoxy group, and a thiol functional group. This article delves into the compound's biological mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁FOS
  • Functional Groups :
    • Fluorine atom (F)
    • Propoxy group (–O–C₃H₇)
    • Thiol group (–SH)

The presence of these groups influences the compound's reactivity and interaction with biological targets.

The mechanism of action for this compound involves several key interactions:

  • Covalent Bond Formation : The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity.
  • Reactivity Modulation : The fluorine atom enhances the stability and reactivity of the compound, affecting its binding affinity to various biological targets.
  • Solubility and Interaction : The propoxy group improves solubility in biological systems, facilitating interactions with cellular components.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : It has shown effectiveness against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
  • Potential Antitumor Activity : Preliminary studies indicate that it may have antitumor effects, warranting further investigation into its role in cancer treatment.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against specific bacterial strains
Enzyme InhibitionInhibits key metabolic enzymes
AntitumorPotential effects on tumor cell lines

Case Studies and Research Findings

  • Antimicrobial Study :
    A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
  • Enzyme Inhibition Research :
    Another investigation focused on the compound's ability to inhibit specific enzymes involved in cellular metabolism. The results demonstrated that this compound could significantly reduce enzyme activity, highlighting its potential use in drug design targeting metabolic disorders.
  • Antitumor Activity Evaluation :
    Preliminary studies on cancer cell lines revealed that this compound exhibited cytotoxic effects, leading to cell death in certain tumor types. This finding suggests a promising avenue for further research into its application in oncology.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

CompoundKey DifferencesBiological Activity
5-Fluoro-2-methoxybenzenethiolContains a methoxy group instead of propoxyLess potent antimicrobial
5-Fluoro-2-ethoxybenzenethiolEthoxy group affects solubilityVaries by target
2-PropoxybenzenethiolLacks fluorine atomReduced reactivity

Properties

IUPAC Name

5-fluoro-2-propoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FOS/c1-2-5-11-8-4-3-7(10)6-9(8)12/h3-4,6,12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHBAWYHGVYFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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